N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide
Overview
Description
N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.17289623 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study by Chhatriwala et al. (2014) synthesized novel piperazine-based heterocycles, including derivatives similar to the given compound, which exhibited moderate to good bioefficacies against various bacteria and fungi, including Mycobacterium tuberculosis H37Rv, indicating their potential as antimicrobial and antifungal agents Chhatriwala et al., 2014.
Antitumor Activities
Yurttaş et al. (2015) evaluated new 2-(4-aminophenyl)benzothiazole derivatives, similar in structure to the compound , for their antitumor activities against a variety of human tumor cell lines. Some derivatives showed considerable anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment Yurttaş et al., 2015.
Anti-acetylcholinesterase Activity
Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, including structures related to the query compound, and evaluated them for anticholinesterase properties. Some compounds were identified as potent anticholinesterase agents, suggesting their potential in treating diseases related to the cholinergic system Mohsen et al., 2014.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c31-24(26-22-7-4-8-23-25(22)28-33-27-23)17-29-13-15-30(16-14-29)20-9-11-21(12-10-20)32-18-19-5-2-1-3-6-19/h1-12H,13-18H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUIKQMBRXBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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